molecular formula C19H24N2O4S2 B1297171 1,4-Ditosyl-1,4-diazepane CAS No. 5769-35-7

1,4-Ditosyl-1,4-diazepane

Cat. No. B1297171
CAS RN: 5769-35-7
M. Wt: 408.5 g/mol
InChI Key: ORANQSHSAIBPEC-UHFFFAOYSA-N
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Description

1,4-Ditosyl-1,4-diazepane is a compound with the molecular weight of 408.54 . It is a derivative of Fasudil, a protein kinase A inhibitor, which may be used in medicinal combinations for hepatitis treatment .


Synthesis Analysis

The synthesis of 1,4-Ditosyl-1,4-diazepane involves several steps. The process starts with ethylenediamine and p-toluenesulfonyl chloride, followed by the addition of bromochloropropane . The synthesis of 1,4-diazepine cores from N-propargylamines has undergone significant growth in recent years due to high atom economy and shorter synthetic routes .


Molecular Structure Analysis

The molecular formula of 1,4-Ditosyl-1,4-diazepane is C19H24N2O4S2 . In the compound, the dihedral angle formed by the benzene rings is 82.88 degrees . Two C atoms of the 1,4-diazepane ring are disordered over two sets of sites with a refined occupancy ratio of 0.534:0.466 .


Chemical Reactions Analysis

1,4-Diazepines, including 1,4-Ditosyl-1,4-diazepane, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . The primary purpose of this review is to discuss the synthetic schemes and reactivity of 1,4-diazepines .


Physical And Chemical Properties Analysis

1,4-Ditosyl-1,4-diazepane is a solid at room temperature . It has a molecular weight of 408.54 and a molecular formula of C19H24N2O4S2 .

Scientific Research Applications

Molecular Structure and Crystallography

1,4-Ditosyl-1,4-diazepane has been studied for its molecular structure, where the dihedral angle formed by the benzene rings and the conformation enforced by weak intramolecular contacts were examined. This compound demonstrates molecular chaining in crystals via weak intermolecular interactions (Yang & Zhai, 2012).

Synthetic Pathways

Research has been conducted on synthesizing derivatives of 1,4-diazepane, including 1,4-diazepin-5-ones, via microwave-assisted synthesis and subsequent reduction processes. These methods lead to efficient production in good yields, indicating the compound's importance in synthetic organic chemistry (Wlodarczyk et al., 2007).

Catalysis and Reactivity

The compound has been explored in the context of manganese(III) complexes for olefin epoxidation. The study of these complexes provides insights into the effects of Lewis basicity of ligands on reactivity, demonstrating its significance in catalysis and chemical reactivity (Sankaralingam & Palaniandavar, 2014).

Multicomponent Reactions and Cyclization

1,4-Ditosyl-1,4-diazepane has been used in multicomponent reactions followed by intramolecular nucleophilic substitution. This approach shows its utility in the convergent multicomponent synthesis of complex molecular systems (Banfi et al., 2007).

Potential in Pharmacology

The compound's derivatives, specifically 1,4-diazepane derivatives, have been synthesized and evaluated as T-type calcium channel blockers. This indicates its potential application in pharmacology, particularly in relation to calcium channel-related diseases (Gu et al., 2010).

Stereoselective Synthesis

Studies have shown the use of 1,4-diazepane derivatives in stereoselective synthesis, indicating its importance in the creation of specific stereochemical configurations in organic compounds (Sotoca et al., 2009).

Safety And Hazards

The safety information for 1,4-Ditosyl-1,4-diazepane includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

Future Directions

While specific future directions for 1,4-Ditosyl-1,4-diazepane are not mentioned in the search results, it’s worth noting that 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

properties

IUPAC Name

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-16-4-8-18(9-5-16)26(22,23)20-12-3-13-21(15-14-20)27(24,25)19-10-6-17(2)7-11-19/h4-11H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORANQSHSAIBPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Ditosyl-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SH Yang, ZW Zhai - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C19H24N2O4S2, the dihedral angle formed by the benzene rings is 82.88 (7), and the molecular conformation is enforced by weak intramolecular C—H⋯O …
Number of citations: 7 scripts.iucr.org
M Schmidt, D Wiedemann, B Moubaraki… - European Journal of …, 2013 - Wiley Online Library
Two new chelate ligands, 6‐methyl‐6‐(pyridin‐2‐yl)‐1,4‐bis[(pyridin‐2‐yl)methyl]‐1,4‐diazepane (4a) and 6‐methyl‐6‐(pyridin‐2‐yl)‐1,4‐bis[2‐(pyridin‐2‐yl)ethyl]‐1,4‐diazepane (4b)…
J Romba, D Kuppert, B Morgenstern, C Neis… - 2006 - Wiley Online Library
The new, tridentate, facially coordinating ligand 1,4‐diazepan‐6‐amine (daza) has been prepared from ethane‐1,2‐diamine and 2,3‐dibromo‐1‐propanol in a seven‐step procedure …
S Yang, S Shi, Y Chen, Z Ding - The Journal of Organic Chemistry, 2021 - ACS Publications
Application of a hypervalent fluoroiodane for the regiodivergent synthesis of dihydroxazines and fluorinated oxazepanes from allylaminoethanol was investigated. The reaction was …
Number of citations: 6 pubs.acs.org

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